5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine
Overview
Description
5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine is a chemical compound with the molecular formula C11H15FN2O and a molecular weight of 210.25 . It is used for research purposes .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine, involves several steps. One method involves the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid . Another method involves the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran at room temperature, followed by treatment with acetic anhydride .Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine consists of a pyridine ring with a fluorine atom at the 5-position and a piperidin-4-ylmethoxy group at the 2-position .Scientific Research Applications
1. Serotonin Receptor Agonism and Antidepressant Potential
- Serotonin Receptor Agonism : Research has demonstrated that derivatives of 2-pyridinemethylamine, which includes compounds structurally similar to 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine, are potent agonists of the 5-HT1A receptor. These compounds have shown effectiveness in enhancing 5-HT1A agonist activity, particularly after oral administration, which could be beneficial in treating conditions like depression (Vacher et al., 1999).
2. Corrosion Inhibition of Iron
- Corrosion Inhibition : Piperidine derivatives, related to 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine, have been studied for their efficiency in inhibiting the corrosion of iron. These studies include quantum chemical calculations and molecular dynamics simulations to understand their adsorption and inhibition properties (Kaya et al., 2016).
3. Deoxycytidine Kinase Inhibitors Synthesis
- Key Intermediate in Medicinal Chemistry : 5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, closely related to the compound , is a key intermediate in synthesizing potent deoxycytidine kinase inhibitors. This showcases its significance in the development of new medicinal compounds (Zhang et al., 2009).
4. Analgesic Properties in Neuropathic Pain
- Treatment of Neuropathic Pain : Compounds structurally similar to 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine have been found to be effective in treating neuropathic pain, including conditions like allodynia. This is attributed to their ability to act as high-efficacy 5-HT1A receptor agonists (Colpaert et al., 2004).
5. Improved Pharmacokinetic Profiles
- Fluorination for Enhanced Properties : Research has shown that the fluorination of related compounds significantly impacts their pharmacokinetic profiles. This modification can enhance the oral absorption and overall bioavailability of these compounds, making them more effective as medicinal agents (Niel et al., 1999).
Safety And Hazards
properties
IUPAC Name |
5-fluoro-2-(piperidin-4-ylmethoxy)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c12-10-1-2-11(14-7-10)15-8-9-3-5-13-6-4-9/h1-2,7,9,13H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTLZQVWSSMADR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=NC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.